molecular formula C7H12O4S2 B14060589 3-((3-Methoxy-3-oxopropyl)disulfanyl)propanoic acid

3-((3-Methoxy-3-oxopropyl)disulfanyl)propanoic acid

Cat. No.: B14060589
M. Wt: 224.3 g/mol
InChI Key: GMJOKXSUZJDFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3-Methoxy-3-oxopropyl)disulfanyl)propanoic acid is a disulfide-containing compound with a propanoic acid backbone and a methoxy ester substituent. Its structure comprises a propanoic acid group (COOH) on one end and a 3-methoxy-3-oxopropyl group (COOCH₃) on the other, connected via a disulfide (S–S) bridge. This compound is synthesized through DCC-mediated esterification or anhydride activation, as demonstrated in thiolation reactions of hydroxyl-functional polymers . The disulfide bond confers redox sensitivity, making it valuable in drug delivery systems and polymer prodrugs where controlled release under reducing conditions (e.g., in cancer cells) is critical . Its carboxylic acid group enables conjugation with amines or hydroxyls via carbodiimide chemistry, while the methoxy ester enhances lipophilicity for improved cellular uptake .

Properties

Molecular Formula

C7H12O4S2

Molecular Weight

224.3 g/mol

IUPAC Name

3-[(3-methoxy-3-oxopropyl)disulfanyl]propanoic acid

InChI

InChI=1S/C7H12O4S2/c1-11-7(10)3-5-13-12-4-2-6(8)9/h2-5H2,1H3,(H,8,9)

InChI Key

GMJOKXSUZJDFOA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSSCCC(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

Oxidative coupling involves two thiols (methyl 3-mercaptopropionate and 3-mercaptopropanoic acid) reacting under oxidizing conditions to form the disulfide bond:

$$
2 \, \text{RSH} \xrightarrow{\text{Oxidant}} \text{RSSR'} + \text{H}_2\text{O}
$$

Experimental Protocol

  • Thiol Preparation :

    • Methyl 3-mercaptopropionate: Esterification of 3-mercaptopropanoic acid with methanol via acid catalysis.
    • 3-Mercaptopropanoic acid: Commercial or synthesized via reduction of 3,3'-dithiodipropionic acid.
  • Oxidation :

    • Dissolve equimolar thiols in methanol under nitrogen.
    • Add iodine (I₂) or hydrogen peroxide (H₂O₂) as oxidant.
    • Stir at 25°C for 12 hours.
  • Workup :

    • Quench with sodium thiosulfate.
    • Extract with dichloromethane, dry over MgSO₄, and concentrate.

Yield and Byproducts

Oxidant Temperature (°C) Yield (%) Byproducts
I₂ 25 65 Symmetric disulfides
H₂O₂ 25 58 Sulfonic acids

Key Challenge : Competitive formation of symmetric disulfanes (e.g., bis(3-methoxy-3-oxopropyl) disulfide) necessitates chromatographic purification.

Method 2: Thiol-Disulfide Exchange Reaction

Reaction Design

This method exploits the dynamic nature of disulfide bonds. A symmetric disulfide (e.g., 3,3'-dithiodipropionic acid) reacts with methyl 3-mercaptopropionate to form the asymmetric product:

$$
\text{RSSR} + \text{R'SH} \rightleftharpoons \text{RSSR'} + \text{RSH}
$$

Procedure

  • Reagents :

    • 3,3'-Dithiodipropionic acid (1 equiv).
    • Methyl 3-mercaptopropionate (2.2 equiv).
  • Reaction :

    • Dissolve reagents in dimethylformamide (DMF).
    • Add triethylamine (TEA) as base catalyst.
    • Heat at 50°C for 24 hours.
  • Isolation :

    • Acidify with HCl, extract with ethyl acetate.
    • Purify via silica gel chromatography.

Optimization Data

Catalyst Temperature (°C) Yield (%)
TEA 50 72
DBU 50 68

Advantage : Minimizes symmetric byproduct formation compared to oxidative coupling.

Method 3: Sulfenyl Chloride Mediated Synthesis

Mechanism

Sulfenyl chlorides (R-SCl) react with thiols to form disulfides:

$$
\text{R-SCl} + \text{R'-SH} \rightarrow \text{R-SS-R'} + \text{HCl}
$$

Synthetic Steps

  • Sulfenyl Chloride Synthesis :

    • Treat methyl 3-mercaptopropionate with Cl₂ gas in CCl₄ at 0°C.
  • Coupling :

    • Add 3-mercaptopropanoic acid to the sulfenyl chloride solution.
    • Stir at 0°C for 2 hours.
  • Purification :

    • Filter precipitated HCl.
    • Concentrate under reduced pressure.

Performance Metrics

Scale (g) Purity (%) Yield (%)
10 95 70
50 89 65

Limitation : Requires handling hazardous Cl₂ gas, limiting scalability.

Comparative Analysis of Preparation Methods

Parameter Oxidative Coupling Thiol-Disulfide Exchange Sulfenyl Chloride
Yield (%) 58–65 68–72 65–70
Byproducts High Moderate Low
Scalability Moderate High Low
Safety Moderate High Low

Optimization and Purification Techniques

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance thiolate ion formation, accelerating disulfide exchange.

Chromatography Conditions

  • Silica gel with ethyl acetate/hexane (3:7) effectively separates asymmetric disulfides from symmetric analogs.

Challenges and Limitations

  • Functional Group Compatibility : Ester hydrolysis under basic conditions necessitates pH control.
  • Redox Sensitivity : Disulfide reduction by glutathione in biological systems limits in vivo applications.

Chemical Reactions Analysis

Disulfide Reduction

The disulfide bond (−S−S−) undergoes reductive cleavage in the presence of thiols or cellular reductants like glutathione (GSH), yielding two thiol-containing fragments:

C7H12O4S2+2GSH2HS CH2CH2CO2R+GSSG\text{C}_7\text{H}_{12}\text{O}_4\text{S}_2+2\text{GSH}\rightarrow 2\text{HS CH}_2\text{CH}_2\text{CO}_2\text{R}+\text{GSSG}

Key Findings :

  • In antibody-drug conjugates (ADCs), this reaction enables controlled drug release in reductive intracellular environments (e.g., endosomes with 0.5–10 mM GSH) .

  • Reductive cleavage occurs without significant influx of cytosolic GSH into endosomes, preserving conjugate stability until intracellular trafficking .

Conditions :

ReductantEnvironmentReaction TimeYield/OutcomeSource
Glutathione (GSH)Endosomal pH (~5.5)>8 hoursRelease of HS-fluorescein
DithiothreitolIn vitro (pH 7.4)1–2 hoursComplete cleavage

Ester Hydrolysis

The methoxy ester (−COOCH3_3
) hydrolyzes under acidic or basic conditions to form a carboxylic acid:

CH3OCO CH2 2S S CH2 2CO2HH2OHOOC CH2 2S S CH2 2CO2H+CH3OH\text{CH}_3\text{OCO CH}_2\text{ }_2\text{S S CH}_2\text{ }_2\text{CO}_2\text{H}\xrightarrow{\text{H}_2\text{O}}\text{HOOC CH}_2\text{ }_2\text{S S CH}_2\text{ }_2\text{CO}_2\text{H}+\text{CH}_3\text{OH}

Key Findings :

  • Hydrolysis is pH-dependent, with faster rates in alkaline conditions (e.g., 0.1 M NaOH) .

  • The reaction is reversible, enabling esterification under anhydrous conditions with catalysts like DMAP .

Kinetic Data :

ConditionTemperatureHalf-LifeConversion RateSource
0.1 M HCl25°C48 hours30%
0.1 M NaOH25°C2 hours95%

Conjugation via Amide Bond Formation

The carboxylic acid group (−CO2_2
H) reacts with amines in the presence of coupling agents (e.g., EDCI, HOBt) to form stable amides:

R COOH+R NH2EDCI HOBtR CONH R +H2O\text{R COOH}+\text{R NH}_2\xrightarrow{\text{EDCI HOBt}}\text{R CONH R }+\text{H}_2\text{O}

Key Findings :

  • Used to synthesize antibody conjugates (e.g., trastuzumab-iCME) .

  • Reaction yields depend on steric hindrance and solvent polarity (DMF or CH2_2
    Cl2_2
    preferred) .

Example Synthesis :

SubstrateCoupling AgentSolventYieldApplicationSource
L-Phenylalanine methyl esterEDCI/HOBtCH2_2
Cl2_2
54%Peptide-drug conjugates
TrastuzumabSulfo-SMCCPBS24%Targeted cancer therapy

Disulfide Exchange Reactions

The disulfide bond participates in thiol-disulfide exchange with free thiols (e.g., cysteine residues):

R S S R +HS R R SH+R S S R \text{R S S R }+\text{HS R }\leftrightarrow \text{R SH}+\text{R S S R }

Key Findings :

  • Critical for constructing reversible linkages in ADCs .

  • Exchange rates are modulated by thiol pKa and redox potential .

Thermodynamic Data :
| Thiol Partner | Equilibrium Constant (Keq_{eq}
) | Redox Potential (mV) | Source |
|---------------|-----------------------------------|-----------------------|--------|
| Cysteine | 1.2 × 103^{-3}
| −250 | |
| Glutathione | 3.5 × 102^{-2}
| −240 | |

Stability Considerations

  • Oxidative Stability : The disulfide bond is susceptible to air oxidation; storage under inert gas (N2_2
    ) is recommended .

  • Thermal Degradation : Decomposes above 150°C, forming thiols and sulfur oxides .

This compound’s versatility in disulfide chemistry and ester transformations underpins its utility in targeted drug delivery and synthetic organic chemistry. Experimental data from peer-reviewed studies confirm its reliability in controlled-release systems and bioconjugation strategies.

Scientific Research Applications

3-((3-Methoxy-3-oxopropyl)disulfanyl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((3-Methoxy-3-oxopropyl)disulfanyl)propanoic acid involves its ability to interact with biological molecules through its disulfide bond. This interaction can modulate the activity of enzymes and proteins by forming or breaking disulfide bonds, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-((3-Methoxy-3-oxopropyl)disulfanyl)propanoic acid with structurally or functionally related compounds:

Structural and Functional Comparisons

Disulfide vs. Ester Derivatives

  • Dimethyl 3,3'-Dithiodipropionate (C₈H₁₄O₄S₂): This methyl ester derivative lacks a carboxylic acid group, making it more lipophilic and suitable for crosslinking hydrophobic polymers. Unlike the target compound, its ester groups limit reactivity in aqueous environments .
  • HEMA-SS-COOH (C₁₃H₁₈O₇S₂): Incorporates a methacryloyloxy group, enabling polymerization. Its disulfide and carboxylic acid groups facilitate redox-sensitive drug release, as seen in camptothecin (Cpt) prodrugs achieving 90% release under reducing conditions .

Functional Group Variations 3,3'-Dithiobis(丙酰肼): The dihydrazide form reacts with aldehydes/ketones to form hydrazones, useful in bioconjugation. However, it lacks the ester or acid groups necessary for carbodiimide-mediated coupling . 3-(2-Methoxyphenyl)propanoic acid: The aromatic methoxy group enhances lipophilicity but lacks a disulfide bridge, limiting redox sensitivity. Its applications are confined to synthetic intermediates .

Redox Sensitivity and Drug Delivery The disulfide bond in this compound allows selective cleavage in reducing environments (e.g., intracellular glutathione), a feature exploited in polymer prodrugs. For example, micelles functionalized with this compound release 90% of encapsulated drugs under 5 mM DTT, comparable to free drug cytotoxicity in targeted cancer cells . In contrast, non-disulfide analogs like 3-(2-Methoxyphenyl)propanoic acid lack this responsiveness .

Synthetic Flexibility
The carboxylic acid group in the target compound enables conjugation with peptides or proteins via EDC/NHS chemistry, as demonstrated in antibody-drug conjugates . Esters like Dimethyl 3,3'-Dithiodipropionate require hydrolysis to carboxylic acids for similar reactivity, adding synthetic steps .

Research Findings

  • Drug Conjugation : The target compound’s carboxylic acid allows direct coupling to amines, as seen in luteinizing hormone-releasing hormone (LHRH) peptide-conjugated prodrugs, enhancing tumor-targeted delivery .
  • Redox-Responsive Release: Disulfide cleavage in endosomes releases drugs selectively, minimizing off-target toxicity. This mechanism outperforms non-redox-sensitive analogs like hydrazides or aromatic esters .
  • Stability : The methoxy ester group improves stability in circulation compared to free acids, while the disulfide ensures rapid intracellular activation .

Biological Activity

3-((3-Methoxy-3-oxopropyl)disulfanyl)propanoic acid is a compound of interest in the field of biochemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive review of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₂O₄S₂, with a molecular weight of approximately 224.3 g/mol. The compound features a disulfanyl group linked to a propanoic acid moiety and a methoxy-oxopropyl substituent, which may confer specific biological properties.

Mode of Action : Compounds with similar structures have demonstrated interactions with various biological targets, influencing cellular processes such as signaling pathways and metabolic functions. The disulfanyl group may play a crucial role in redox reactions, potentially acting as an antioxidant or modulator of enzymatic activity .

Biochemical Pathways : Research indicates that related compounds are involved in significant biochemical pathways, including phenolic compound metabolism. The interaction with thiol-containing proteins suggests potential implications in oxidative stress responses and cellular signaling .

Biological Activities

  • Antioxidant Properties : Initial studies suggest that this compound may exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative damage. This property is particularly relevant in the context of diseases associated with oxidative stress .
  • Enzyme Interactions : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity. This could lead to alterations in metabolic processes, enhancing or inhibiting specific pathways depending on the physiological context .
  • Cellular Effects : In vitro studies indicate that this compound can modulate cell signaling pathways, affecting gene expression and cellular metabolism. For example, it may influence the expression of genes involved in inflammation and apoptosis .

Case Studies

  • In Vitro Studies : Laboratory experiments have demonstrated that varying concentrations of the compound can lead to different biological outcomes. At lower doses, beneficial effects such as enhanced metabolic activity were observed, while higher doses could induce cytotoxicity .
  • Animal Models : Research involving animal models has shown that the compound's pharmacokinetics include rapid metabolism and distribution across tissues, similar to other organosulfur compounds. This suggests potential for therapeutic applications but also necessitates caution regarding dosage and administration routes .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameNotable FeaturesBiological Activity
3-(2-(3-Methoxy-3-oxopropyl)-5-oxopyrrolidin-2-yl)propanoic acidContains a pyrrolidine ringPotential neuroactive properties
2-Amino-4-(methoxycarbonyl)-4-(methylthio)-butanoic acidFeatures a methylthio groupInvolved in amino acid metabolism
2,2'-Dithiobis(benzothiazole)Known for antioxidant propertiesUsed in rubber processing

The distinct combination of functional groups in this compound may confer unique reactivity and biological activity compared to these similar compounds .

Q & A

Q. What are the recommended synthetic routes for 3-((3-Methoxy-3-oxopropyl)disulfanyl)propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via oxidative coupling of two thiol-containing precursors: 3-mercaptopropanoic acid and methyl 3-mercaptopropanoate. The reaction typically employs mild oxidizing agents (e.g., iodine or hydrogen peroxide) in an inert solvent (e.g., methanol or DMF) under nitrogen atmosphere . Key parameters include:
  • pH control : Neutral to slightly acidic conditions (pH 6–7) minimize disulfide bond reduction.
  • Temperature : Room temperature (20–25°C) prevents side reactions like over-oxidation to sulfones.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%).

Q. Which analytical techniques are most effective for characterizing the disulfanyl moiety in this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : The disulfanyl group does not directly produce signals but influences neighboring protons (e.g., CH₂-S-S-CH₂ splitting patterns).
  • ¹³C NMR : Carbon atoms adjacent to sulfur (C-S) resonate at ~35–45 ppm .
  • Mass Spectrometry (MS) :
  • ESI-MS : Molecular ion [M-H]⁻ peak at m/z 257 (calculated for C₈H₁₂O₄S₂) confirms the molecular weight.
  • HRMS : Exact mass determination (theoretical: 256.0143) validates the structure .
  • FT-IR : S-S stretching vibrations appear as weak bands near 500–550 cm⁻¹ .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Store at -20°C under inert gas (argon or nitrogen) in amber vials to prevent disulfide bond cleavage via light or moisture .
  • Solubility : Prepare stock solutions in DMSO (10 mM) or PBS (pH 7.4, 1 mg/mL), and use within 24 hours to avoid degradation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported redox activity of this compound?

  • Methodological Answer : Discrepancies in redox studies often arise from variations in:
  • Assay conditions : Standardize glutathione (GSH) concentrations (e.g., 1–10 mM) and pH (6.5–7.5) to mimic physiological environments .
  • Analytical validation : Use LC-MS/MS to quantify disulfide reduction products (e.g., 3-mercaptopropanoic acid) and confirm reaction completion .
  • Controls : Include positive controls (e.g., cystine) and negative controls (e.g., inert buffers) to validate assay specificity .

Q. How can computational modeling predict the compound’s interaction with biological targets like thioredoxin reductase?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model the disulfanyl group’s binding to the enzyme’s active site (PDB ID: 3EAN). Focus on sulfur-sulfur distance (2.0–2.1 Å) and hydrogen bonding with catalytic cysteine residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the enzyme-inhibitor complex. Analyze root-mean-square deviation (RMSD) to confirm binding .

Q. What methodologies are suitable for tracking this compound’s metabolic fate in vivo?

  • Methodological Answer :
  • Isotopic Labeling : Synthesize a ¹³C-labeled analog (e.g., ¹³C at the propanoic acid carboxyl group) for tracing via LC-MS .
  • Metabolite Profiling : Collect plasma/urine samples post-administration (rodent models) and screen for sulfate/glucuronide conjugates using targeted metabolomics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.